Ethyl 3-isopropylpicolinate

Description

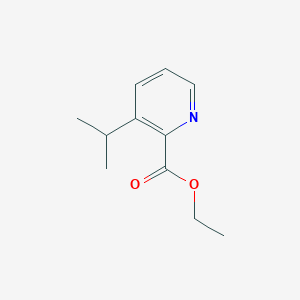

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-propan-2-ylpyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-4-14-11(13)10-9(8(2)3)6-5-7-12-10/h5-8H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMVUUVHFLIRETM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC=N1)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 3 Isopropylpicolinate

Established Synthetic Pathways for Picolinate (B1231196) Esters

Esterification Reactions of Picolinic Acid Derivatives

A primary and straightforward method for the synthesis of picolinate esters is the direct esterification of the corresponding picolinic acid. In the context of Ethyl 3-isopropylpicolinate, this would involve the reaction of 3-isopropylpicolinic acid with ethanol (B145695).

Fischer-Speier Esterification: This classic method involves reacting the carboxylic acid with an excess of the alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). organic-chemistry.orgathabascau.ca The reaction is an equilibrium process, and to drive it towards the formation of the ester, water, a byproduct, is typically removed by azeotropic distillation or by using a dehydrating agent. organic-chemistry.orgmasterorganicchemistry.com

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product. masterorganicchemistry.comyoutube.com

Alternative Esterification Methods: To circumvent the often harsh conditions of Fischer esterification, other methods can be employed. The reaction of 3-isopropylpicolinoyl chloride (the acid chloride of 3-isopropylpicolinic acid) with ethanol would provide the corresponding ester. The acid chloride can be prepared by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. nih.gov Coupling reagents such as dicyclohexylcarbodiimide (DCC) can also facilitate the direct esterification of the carboxylic acid with the alcohol under milder conditions. nih.gov

Approaches for Pyridine (B92270) Ring Functionalization and Subsequent Esterification

An alternative strategy involves the introduction of the isopropyl group onto a pre-existing picolinate ester or the construction of the substituted pyridine ring followed by esterification. Functionalization of the pyridine ring can be challenging due to its electron-deficient nature. uoanbar.edu.iq

One approach could involve the synthesis of a 3-substituted pyridine derivative which is then converted to the picolinic acid. For instance, a 3-halopicolinonitrile could undergo a Grignard reaction or other cross-coupling reactions to introduce the isopropyl group, followed by hydrolysis of the nitrile to the carboxylic acid and subsequent esterification.

Novel Synthetic Routes and Catalytic Approaches Applicable to Ethyl 3-isopropylpicolinate

Recent advancements in organic synthesis have provided more efficient and selective methods for the preparation of substituted picolinate esters.

Transition Metal-Catalyzed Esterification and Cross-Coupling Reactions

Transition metal catalysis offers powerful tools for the synthesis of complex molecules. cuny.edu While direct transition metal-catalyzed esterification is one possibility, cross-coupling reactions are more prominent for the functionalization of the pyridine ring. mdpi.com

For the synthesis of Ethyl 3-isopropylpicolinate, a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Negishi coupling, could be envisioned. mdpi.com This would involve the reaction of a 3-halo-ethyl picolinate with an appropriate isopropyl-organometallic reagent. For example, ethyl 3-bromopicolinate could be coupled with isopropylzinc chloride in the presence of a palladium catalyst to yield Ethyl 3-isopropylpicolinate. These reactions often exhibit high functional group tolerance and can be performed under relatively mild conditions. mdpi.com

Table 1: Examples of Transition Metal-Catalyzed Cross-Coupling Reactions for Pyridine Functionalization This table is interactive. Click on the headers to sort.

| Catalyst/Reagent | Substrate 1 | Substrate 2 | Product Type | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄ / Na₂CO₃ | 3-Bromopyridine | Isopropylboronic acid | 3-Isopropylpyridine | mdpi.com |

| PdCl₂(dppf) | Ethyl 3-chloropicolinate | Isopropylzinc chloride | Ethyl 3-isopropylpicolinate | mdpi.com |

| NiCl₂(dppp) | 3-Chloropyridine | Isopropylmagnesium bromide | 3-Isopropylpyridine | mdpi.com |

Nucleophilic Substitution and Fluorination Strategies for Substituted Picolinate Esters

The pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr), particularly at the 2- and 4-positions, due to the electron-withdrawing nature of the nitrogen atom. uoanbar.edu.iqchemistry-online.comstackexchange.com While the 3-position is less reactive towards nucleophiles, substitution can be achieved, especially with the presence of activating groups. nih.gov

A potential, though less direct, route to Ethyl 3-isopropylpicolinate could involve nucleophilic substitution on a suitably activated pyridine precursor. For instance, a pyridine ring with a good leaving group at the 3-position and an activating group elsewhere on the ring could react with an isopropyl nucleophile.

Recent research has also focused on nucleophilic fluorination of substituted picolinate esters using reagents like potassium fluoride with various promoters. researchgate.net While not directly applicable to the synthesis of the target molecule, these studies highlight the ongoing development of nucleophilic substitution methodologies on the picolinate scaffold.

Green Chemistry Principles in Picolinate Ester Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pyridine derivatives to reduce environmental impact. nih.govijarsct.co.in This involves the use of greener solvents, catalysts, and reaction conditions. researchgate.net

For the synthesis of Ethyl 3-isopropylpicolinate, several green approaches could be considered:

Catalysis: Utilizing heterogeneous catalysts that can be easily recovered and reused. rsc.org Iron-catalyzed cyclization reactions have been developed for the synthesis of substituted pyridines. rsc.org

Alternative Energy Sources: Microwave-assisted and ultrasound-assisted synthesis can significantly reduce reaction times and energy consumption. ijarsct.co.inresearchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product. One-pot multicomponent reactions are a prime example of this principle. researchgate.net

Safer Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, ionic liquids, or deep eutectic solvents. ijarsct.co.in

A potential green synthesis of a picolinate derivative could involve a multi-component reaction catalyzed by a recyclable catalyst in an environmentally friendly solvent. rsc.org

Table 2: Green Chemistry Approaches in Pyridine Synthesis This table is interactive. Click on the headers to sort.

| Green Chemistry Principle | Application in Picolinate Synthesis | Potential Benefit | Reference |

|---|---|---|---|

| Green Catalysts | Use of reusable solid acid catalysts for esterification. | Reduced waste and catalyst cost. | nih.govresearchgate.net |

| Alternative Solvents | Performing reactions in water or ionic liquids. | Reduced use of volatile organic compounds. | ijarsct.co.in |

| Energy Efficiency | Microwave-assisted synthesis. | Faster reaction times and lower energy consumption. | ijarsct.co.inresearchgate.net |

| One-Pot Reactions | Multi-component synthesis of the pyridine ring. | Increased efficiency and reduced waste. | researchgate.net |

While specific literature on the synthesis of Ethyl 3-isopropylpicolinate is not extensively documented, its preparation can be approached through established methods for picolinate ester synthesis. The primary route involves the esterification of 3-isopropylpicolinic acid with ethanol. Several standard chemical strategies can be employed for this transformation.

Fischer-Speier Esterification: This is a classic and direct method for producing esters from a carboxylic acid and an alcohol, utilizing an acid catalyst. athabascau.caproteopedia.org The reaction between 3-isopropylpicolinic acid and an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), would yield Ethyl 3-isopropylpicolinate. organic-chemistry.org The reaction is reversible, and driving the equilibrium towards the product is crucial for achieving a high yield. organic-chemistry.orgmasterorganicchemistry.com

Acid Chloride Formation Followed by Alcoholysis: A more reactive approach involves the initial conversion of 3-isopropylpicolinic acid to its corresponding acid chloride, 3-isopropylpicolinoyl chloride. nih.govnih.gov This is typically achieved using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. nih.govbio-conferences.org The resulting acid chloride is a highly reactive intermediate that readily undergoes nucleophilic attack by ethanol, often in the presence of a non-nucleophilic base like triethylamine or pyridine to neutralize the HCl byproduct, to form the desired ester. nih.gov This method is often preferred for acids that are sensitive to strong acidic conditions or when the Fischer esterification proves to be low-yielding.

Coupling Agent-Mediated Esterification: Modern esterification methods often employ coupling reagents to facilitate the reaction under milder conditions. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) activate the carboxylic acid to form an O-acylisourea intermediate, which is then susceptible to attack by the alcohol. researchgate.net This method, often referred to as Steglich esterification, is particularly useful for small-scale syntheses or when dealing with sensitive substrates. researchgate.netresearchgate.net

Multi-component Reaction Strategies: Recent research has explored the synthesis of picolinate derivatives through multi-component reactions. These strategies can offer a more convergent and efficient approach to constructing the substituted pyridine ring system with the desired ester functionality in a single pot. rsc.orgresearchgate.net While a specific multi-component reaction for Ethyl 3-isopropylpicolinate is not reported, this remains a potential avenue for its synthesis.

| Synthetic Method | Key Reagents | Typical Conditions | Advantages | Disadvantages |

| Fischer-Speier Esterification | 3-isopropylpicolinic acid, Ethanol, H₂SO₄ or p-TsOH | Reflux in excess ethanol | Cost-effective, simple procedure | Reversible reaction, may require harsh conditions |

| Acid Chloride Formation | 3-isopropylpicolinic acid, SOCl₂, Ethanol, Triethylamine | Two-step process: 1. Reaction with SOCl₂ at room temp. to reflux; 2. Reaction with ethanol and base at 0°C to room temp. | High reactivity, generally high yields | Requires handling of corrosive reagents |

| Coupling Agent-Mediated Esterification | 3-isopropylpicolinic acid, Ethanol, DCC, DMAP | Room temperature in an inert solvent | Mild reaction conditions, suitable for sensitive substrates | Formation of byproducts that can be difficult to remove |

Optimization of Reaction Conditions and Yields for Ethyl 3-isopropylpicolinate Synthesis

The optimization of reaction conditions is a critical step in maximizing the yield and purity of Ethyl 3-isopropylpicolinate. The key parameters that can be adjusted include temperature, reaction time, and the molar ratio of reactants.

In the context of Fischer-Speier esterification , a significant excess of ethanol is commonly used to shift the reaction equilibrium towards the formation of the ester. organic-chemistry.org The removal of water, a byproduct of the reaction, can also enhance the yield. This can be achieved through azeotropic distillation using a Dean-Stark apparatus or by the addition of a dehydrating agent. researchgate.net The reaction temperature is typically at the reflux point of the alcohol, and the reaction time can range from a few hours to overnight, depending on the reactivity of the starting materials.

For the acid chloride-based synthesis , the optimization involves ensuring the complete conversion of the carboxylic acid to the acid chloride in the first step. The subsequent reaction with ethanol is generally rapid and exothermic, often requiring cooling to control the reaction rate and prevent side reactions. The choice of base and solvent can also influence the outcome of the reaction.

In coupling agent-mediated esterifications , the stoichiometry of the coupling agent and any additives, such as 4-dimethylaminopyridine (DMAP), is crucial. The reaction is typically carried out at room temperature to minimize side reactions. The choice of solvent can also play a significant role in the reaction efficiency.

| Parameter | Fischer-Speier Esterification | Acid Chloride Method | Coupling Agent Method |

| Temperature | Reflux | 0°C to Room Temperature | Room Temperature |

| Reactant Ratio | Excess Ethanol | Near Stoichiometric | Near Stoichiometric |

| Catalyst/Reagent | Catalytic H₂SO₄ or p-TsOH | Stoichiometric SOCl₂ and Base | Stoichiometric DCC |

| Reaction Time | Several hours to overnight | 1-4 hours | 2-12 hours |

| Yield Improvement | Removal of water | Anhydrous conditions | Anhydrous conditions |

Purification and Isolation Techniques in Picolinate Ester Synthesis

The purification and isolation of Ethyl 3-isopropylpicolinate from the reaction mixture are essential to obtain a product of high purity. The choice of technique depends on the physical properties of the ester and the nature of the impurities present.

Liquid-Liquid Extraction: This is a common first step in the work-up procedure. After the reaction is complete, the mixture is typically diluted with an organic solvent and washed with an aqueous solution to remove the acid catalyst, unreacted alcohol, and any water-soluble byproducts. researchgate.net For instance, washing with a saturated sodium bicarbonate solution will neutralize any remaining acid.

Column Chromatography: For the removal of non-volatile impurities and byproducts with similar solubility, column chromatography is a highly effective technique. researchgate.net Silica gel is a common stationary phase, and a suitable eluent system, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, is used to separate the desired ester from other components of the reaction mixture.

Distillation: If Ethyl 3-isopropylpicolinate is a liquid with a sufficiently high boiling point and is thermally stable, distillation under reduced pressure (vacuum distillation) can be an effective method for purification. This technique separates compounds based on differences in their boiling points and is particularly useful for removing non-volatile impurities.

Crystallization: If the final product is a solid or can be converted into a solid derivative, recrystallization can be a powerful purification technique. google.com This involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool slowly, leading to the formation of pure crystals.

| Purification Technique | Principle of Separation | Typical Application |

| Liquid-Liquid Extraction | Differential solubility of compounds in two immiscible liquid phases | Removal of acid catalysts, water-soluble byproducts, and unreacted alcohol |

| Column Chromatography | Differential adsorption of compounds onto a solid stationary phase | Separation of the target ester from byproducts with similar polarity |

| Vacuum Distillation | Differences in boiling points of the components at reduced pressure | Purification of liquid esters from non-volatile impurities |

| Crystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures | Purification of solid esters or solid derivatives |

Spectroscopic and Structural Elucidation of Ethyl 3 Isopropylpicolinate

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone of chemical structure determination, providing detailed information about the hydrogen (¹H) and carbon (¹³C) frameworks of a molecule.

¹H and ¹³C NMR Chemical Shift Analysis

Without experimental spectra, a definitive analysis of the chemical shifts for Ethyl 3-isopropylpicolinate cannot be provided. A hypothetical analysis would predict specific resonances for the ethyl group, the isopropyl group, and the pyridine (B92270) ring protons and carbons. The precise chemical shifts are influenced by the electronic environment of each nucleus, and their experimental determination is essential for unambiguous structural assignment.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments are crucial for establishing connectivity between atoms.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, for instance, within the ethyl and isopropyl groups, and between adjacent protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would show longer-range correlations between protons and carbons, helping to piece together the molecular puzzle.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, which is vital for understanding the molecule's conformation.

No 2D NMR data for Ethyl 3-isopropylpicolinate has been found in the surveyed literature.

Variable Temperature NMR Studies for Conformational Dynamics

Variable temperature (VT) NMR studies are employed to investigate the dynamic processes within a molecule, such as the rotation around single bonds. For Ethyl 3-isopropylpicolinate, VT-NMR could potentially be used to study the rotational barriers of the isopropyl and ethyl groups. However, no such studies have been reported.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups exhibit characteristic absorption or scattering frequencies. For Ethyl 3-isopropylpicolinate, key vibrational modes would include:

C=O stretching of the ester group.

C-O stretching of the ester group.

C=C and C=N stretching vibrations of the pyridine ring.

C-H stretching and bending modes of the alkyl groups.

The absence of experimental IR and Raman spectra for Ethyl 3-isopropylpicolinate precludes the creation of a data table of its vibrational frequencies.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a very precise measurement of the molecular weight, which allows for the determination of the elemental composition of the molecule. While the theoretical exact mass of Ethyl 3-isopropylpicolinate can be calculated, no experimental HRMS data has been published to confirm its elemental formula. A detailed analysis of its fragmentation pattern, which would provide valuable structural information, is also not available.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of ions by fragmenting them and analyzing the resulting products. For Ethyl 3-isopropylpicolinate, the positive-ion electrospray ionization (ESI) mass spectrum would be expected to show a prominent protonated molecule [M+H]⁺. The fragmentation of this parent ion in an MS/MS experiment would likely proceed through several key pathways, predictable from the fragmentation patterns of similar pyridine carboxylic acid esters and general principles of mass spectrometry. researchgate.netlibretexts.org

A primary fragmentation pathway for esters involves the cleavage of the bond between the carbonyl carbon and the oxygen of the alkoxy group, leading to the formation of a stable acylium ion. libretexts.org In the case of Ethyl 3-isopropylpicolinate, this would result in the loss of an ethoxy radical (•OCH₂CH₃) or ethylene (B1197577) (C₂H₄) via a McLafferty-type rearrangement if a gamma-hydrogen is accessible, though the former is more direct for esters. Another significant fragmentation would be the loss of the entire ethyl ester group to form a pyridinium ion. The isopropyl group attached to the pyridine ring can also undergo fragmentation, typically through the loss of a methyl radical (•CH₃) or a neutral propene molecule.

A plausible fragmentation pathway for the protonated molecule of Ethyl 3-isopropylpicolinate ([C₁₁H₁₅NO₂ + H]⁺) is outlined below:

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Proposed Structure of Fragment |

| 194.12 | [M+H - C₂H₄]⁺ | Ethylene | 3-isopropylpicolinic acid cation |

| 194.12 | [M+H - •C₂H₅]⁺ | Ethyl radical | Protonated 3-isopropylpicolinoyl cation |

| 194.12 | [M+H - CH₃]⁺ | Methyl radical | Cation of ethyl 3-(prop-1-en-2-yl)picolinate |

| 194.12 | [M+H - C₃H₆]⁺ | Propene | Protonated ethyl picolinate (B1231196) |

| 194.12 | [M+H - OC₂H₅]⁺ | Ethoxy radical | 3-isopropylpicolinoyl cation |

This table presents predicted fragmentation data based on general principles of mass spectrometry for esters and pyridine derivatives.

Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy

The electronic absorption spectrum of Ethyl 3-isopropylpicolinate in a suitable solvent, such as ethanol (B145695) or acetonitrile (B52724), is expected to exhibit characteristic absorption bands arising from π-π* and n-π* electronic transitions associated with the substituted pyridine ring. Pyridine itself shows a strong π-π* transition around 254 nm and a weaker n-π* transition at approximately 280 nm. sielc.comlibretexts.org The presence of the isopropyl and ethyl carboxylate substituents on the pyridine ring is likely to cause a bathochromic (red) shift in these absorption maxima.

The expected UV-Vis absorption data for Ethyl 3-isopropylpicolinate is summarized below:

| Transition | Expected λmax (nm) | Description |

| π-π | ~260-270 | Strong absorption due to electronic transitions within the aromatic pyridine ring. |

| n-π | ~280-300 | Weaker absorption resulting from the transition of a non-bonding electron on the nitrogen atom to an anti-bonding π* orbital. |

This table is based on the known spectroscopic properties of pyridine and the expected influence of substituents. sielc.comlibretexts.org

Furthermore, many substituted pyridine derivatives are known to exhibit fluorescence. nih.govmdpi.comrsc.orgrsc.org The emission properties are highly dependent on the nature and position of the substituents. It is plausible that Ethyl 3-isopropylpicolinate would display fluorescence, likely in the blue region of the electromagnetic spectrum, upon excitation at a wavelength corresponding to its π-π* absorption band. The quantum yield of fluorescence would be influenced by factors such as solvent polarity and the conformational flexibility of the isopropyl and ethyl ester groups.

X-ray Crystallography for Solid-State Molecular Structure Determination (if available for analogues)

While the crystal structure of Ethyl 3-isopropylpicolinate is not publicly available, analysis of closely related analogues, such as nicotinic acid (pyridine-3-carboxylic acid), can provide valuable insights into the expected solid-state conformation. nanomegas.comnih.gov X-ray crystallography provides precise information on bond lengths, bond angles, and intermolecular interactions in the crystalline state.

The crystal structure of nicotinic acid reveals a planar pyridine ring, as expected for an aromatic system. nih.gov The carboxylic acid group is co-planar with the ring, which maximizes π-orbital overlap. In the solid state, nicotinic acid molecules are linked by hydrogen bonds between the carboxylic acid proton and the nitrogen atom of an adjacent molecule, forming chains or more complex networks.

For Ethyl 3-isopropylpicolinate, we can anticipate a similar planarity of the pyridine ring. The orientation of the ethyl ester and isopropyl groups relative to the ring will be determined by steric and electronic factors. It is likely that the carbonyl group of the ester will be oriented to minimize steric hindrance with the isopropyl group. Intermolecular interactions in the crystal lattice would likely be dominated by weaker van der Waals forces and potentially C-H···O or C-H···N hydrogen bonds, in the absence of a strong hydrogen bond donor like the carboxylic acid proton in nicotinic acid.

A comparison of the crystallographic parameters of nicotinic acid, as an analogue, is provided below:

| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters | | :--- | :--- | :--- | :--- | | Nicotinic Acid | C₆H₅NO₂ | Monoclinic | P2₁/c | a = 7.303 Å, b = 11.693 Å, c = 7.33 Å, β = 113.68° |

Data for nicotinic acid obtained from the PubChem database. nih.gov

Computational Chemistry and Theoretical Investigations of Ethyl 3 Isopropylpicolinate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For Ethyl 3-isopropylpicolinate, DFT calculations offer a detailed picture of its geometry, orbital energies, and charge distribution, which are fundamental to understanding its chemical behavior.

The first step in a DFT study is the optimization of the molecular geometry to find the most stable three-dimensional arrangement of atoms, corresponding to a minimum on the potential energy surface. This process involves calculating the forces on each atom and adjusting their positions until a stable conformation is reached. Conformational analysis is also performed to identify different stable isomers and the energy barriers between them.

Table 1: Representative Optimized Geometrical Parameters for a Structurally Similar Pyridine (B92270) Ester (Ethyl 5-amino-2-bromoisonicotinate) calculated via DFT nih.gov

| Parameter | Bond Length (Å) | Bond/Dihedral Angle (°) |

| C-O (ester) | 1.35 | - |

| C=O (ester) | 1.21 | - |

| C-N (ring) | 1.33 | - |

| C-C (ring) | 1.39 | - |

| C-O-C-C (dihedral) | - | 175.2 |

Data is for ethyl 5-amino-2-bromoisonicotinate, a structurally related compound, and serves as an illustrative example.

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor youtube.comyoutube.comwikipedia.org. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive.

For pyridine derivatives, the HOMO is typically distributed over the electron-rich regions of the aromatic ring and substituents, while the LUMO is located on the electron-deficient parts of the ring. In the case of ethyl 5-amino-2-bromoisonicotinate, the calculated energies of the HOMO and LUMO were found to be -6.2700 eV and -2.1769 eV, respectively, resulting in an energy gap of 4.0931 eV nih.gov. This relatively large energy gap indicates high chemical stability for this particular molecule nih.gov.

The charge distribution within Ethyl 3-isopropylpicolinate can be visualized using a Molecular Electrostatic Potential (MEP) map, which illustrates the electron density around the molecule. This map helps in identifying nucleophilic (electron-rich) and electrophilic (electron-poor) sites.

Table 2: Frontier Molecular Orbital Energies for a Structurally Similar Pyridine Ester (Ethyl 5-amino-2-bromoisonicotinate) nih.gov

| Molecular Orbital | Energy (eV) |

| HOMO | -6.2700 |

| LUMO | -2.1769 |

| Energy Gap (ΔE) | 4.0931 |

Data is for ethyl 5-amino-2-bromoisonicotinate, a structurally related compound, and serves as an illustrative example.

DFT calculations are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, combined with DFT, is a standard approach for calculating nuclear magnetic shielding tensors, which are then converted into chemical shifts nih.govmdpi.comyoutube.com. By calculating the 1H and 13C NMR spectra, one can predict the chemical shifts for each atom in Ethyl 3-isopropylpicolinate, aiding in the interpretation of experimental spectra.

IR Spectroscopy: Theoretical vibrational frequencies can be calculated using DFT. These calculations predict the positions of absorption bands in the infrared spectrum, which correspond to the vibrational modes of the molecule (e.g., stretching, bending) sapub.orgosti.gov. A scaling factor is often applied to the calculated frequencies to improve agreement with experimental results nih.gov.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is employed to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum researchgate.netmdpi.comrespectprogram.orgrsc.org. This analysis provides insights into the electronic transitions, often from the HOMO to the LUMO, that occur upon absorption of UV or visible light.

Molecular Dynamics (MD) Simulations of Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. These simulations can provide a detailed understanding of how Ethyl 3-isopropylpicolinate might interact with other molecules, such as solvents or biological macromolecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations can model the dynamic behavior of the molecule, including its conformational changes and intermolecular interactions like hydrogen bonding and van der Waals forces mdpi.comresearchgate.netmdpi.comnih.gov. This information is crucial for predicting properties like solubility and binding affinity.

Ab Initio Methods for High-Accuracy Electronic Structure Determination

Ab initio methods are computational chemistry methods based on quantum mechanics that are not dependent on experimental data for their parameters wikipedia.org. These "first-principles" calculations, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate solutions to the electronic Schrödinger equation wikipedia.orgaps.orgaps.orgrsc.orgresearchgate.net. While computationally more expensive than DFT, ab initio methods can be used to obtain benchmark-quality data for the electronic structure of Ethyl 3-isopropylpicolinate, serving as a reference for less computationally demanding methods.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Reactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are regression or classification models that correlate the chemical structure of a substance with its biological activity or chemical reactivity nih.gov. In QSAR modeling, various physicochemical properties or theoretical molecular descriptors of a set of molecules are related to their observed activity. These descriptors can be derived from DFT calculations and include electronic properties (e.g., HOMO-LUMO energies, dipole moment) and steric properties. By developing a QSAR model for a series of related picolinate (B1231196) derivatives, it would be possible to predict the reactivity of Ethyl 3-isopropylpicolinate.

Theoretical Prediction of Reaction Pathways and Energetics

Computational chemistry provides a powerful lens for investigating the intricate details of chemical reactions, offering insights into transient structures and energetic landscapes that are often difficult or impossible to probe through experimental means alone. For Ethyl 3-isopropylpicolinate, theoretical investigations can predict the most likely pathways for its synthesis and other reactions, as well as the associated energy changes that govern the kinetics and thermodynamics of these transformations. While specific computational studies on Ethyl 3-isopropylpicolinate are not extensively available in the current body of scientific literature, we can infer its reactive behavior by examining theoretical studies on analogous systems, such as other pyridine derivatives and the general mechanisms of relevant organic reactions like esterification. rsc.orgresearchgate.netresearchgate.net

The primary synthetic route to Ethyl 3-isopropylpicolinate is the esterification of 3-isopropylpicolinic acid with ethanol (B145695), typically in the presence of an acid catalyst. Computational models, particularly those employing Density Functional Theory (DFT), can elucidate the step-by-step mechanism of this reaction. rsc.orgresearchgate.net Such a theoretical investigation would typically involve the following stages:

Reactant and Product Optimization: The initial step involves calculating the lowest energy three-dimensional structures of the reactants (3-isopropylpicolinic acid and ethanol) and the products (Ethyl 3-isopropylpicolinate and water).

Transition State Searching: For each step of the proposed reaction mechanism, the transition state (the highest energy point along the reaction coordinate) is located and its structure optimized. This is a critical step, as the energy of the transition state determines the activation energy of the reaction.

Reaction Coordinate Mapping: The entire path from reactants to products via the transition state is mapped out, often using techniques like Intrinsic Reaction Coordinate (IRC) calculations, to ensure that the identified transition state correctly connects the desired reactants and products.

A plausible reaction pathway for the acid-catalyzed esterification of 3-isopropylpicolinic acid is outlined below, with hypothetical but representative energetic data presented in the accompanying tables. This data is illustrative of what a detailed computational study would likely reveal.

Proposed Reaction Pathway for the Formation of Ethyl 3-isopropylpicolinate

The reaction is believed to proceed through a series of key steps, each with its own characteristic activation energy (ΔG‡) and change in Gibbs free energy (ΔG).

Step 1: Protonation of the Carbonyl Oxygen The reaction is initiated by the protonation of the carbonyl oxygen of 3-isopropylpicolinic acid by the acid catalyst. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Step 2: Nucleophilic Attack by Ethanol An ethanol molecule then acts as a nucleophile, attacking the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate.

Step 3: Proton Transfer A proton is transferred from the newly added ethoxy group to one of the hydroxyl groups of the tetrahedral intermediate. This converts the hydroxyl group into a better leaving group (water).

Step 4: Elimination of Water The tetrahedral intermediate collapses, expelling a molecule of water and reforming the carbonyl double bond. This results in the formation of the protonated form of Ethyl 3-isopropylpicolinate.

Step 5: Deprotonation Finally, a base (which could be a water molecule or the conjugate base of the acid catalyst) removes the proton from the carbonyl oxygen of the ester, regenerating the acid catalyst and yielding the final product, Ethyl 3-isopropylpicolinate.

The energetics of this proposed pathway can be summarized in the following hypothetical data tables, which provide a quantitative, albeit illustrative, picture of the reaction dynamics.

Table 1: Hypothetical Gibbs Free Energies of Activation (ΔG‡) for the Formation of Ethyl 3-isopropylpicolinate

| Reaction Step | Description | Hypothetical ΔG‡ (kcal/mol) |

| 1 | Protonation of Carbonyl Oxygen | 5 - 10 |

| 2 | Nucleophilic Attack by Ethanol | 15 - 20 |

| 3 | Proton Transfer | 2 - 5 |

| 4 | Elimination of Water | 10 - 15 |

| 5 | Deprotonation | 2 - 5 |

Table 2: Hypothetical Gibbs Free Energies of Reaction (ΔG) for the Formation of Ethyl 3-isopropylpicolinate

| Reaction Step | Description | Hypothetical ΔG (kcal/mol) |

| 1 | Protonation of Carbonyl Oxygen | -5 to -2 |

| 2 | Nucleophilic Attack by Ethanol | 3 - 7 |

| 3 | Proton Transfer | ~0 |

| 4 | Elimination of Water | -10 to -7 |

| 5 | Deprotonation | -8 to -5 |

| Overall | 3-isopropylpicolinic acid + ethanol → Ethyl 3-isopropylpicolinate + water | -5 to -2 |

Further computational investigations could also explore alternative reaction pathways, such as those involving different catalysts or reaction conditions. Moreover, the influence of the isopropyl group at the 3-position of the pyridine ring on the reaction energetics could be a subject of theoretical inquiry, comparing it to unsubstituted or differently substituted picolinic acids. Such studies would provide a more complete and nuanced understanding of the chemical behavior of Ethyl 3-isopropylpicolinate.

Coordination Chemistry of Ethyl 3 Isopropylpicolinate As a Ligand

Ligand Design Principles and Chelation Properties of Picolinate (B1231196) Esters

Picolinate-based ligands are widely employed in coordination chemistry due to their ability to form stable chelate rings with metal ions. researchgate.net The fundamental design principle revolves around the bidentate N,O-coordination of the pyridyl nitrogen and the carboxylate oxygen, which forms a stable five-membered chelate ring. researchgate.net This chelation significantly enhances the thermodynamic stability of the resulting metal complexes compared to monodentate ligands, an observation known as the chelate effect.

The versatility of picolinate esters in ligand design is further expanded by the ease with which substituents can be introduced onto the pyridine (B92270) ring. These substituents can modulate the ligand's properties in several ways:

Electronic Effects: Electron-donating or electron-withdrawing groups on the pyridine ring can alter the electron density at the nitrogen donor atom, thereby influencing the Lewis basicity of the ligand and the strength of the metal-ligand bond. rsc.org

Steric Effects: Bulky substituents near the coordination site can impose steric hindrance, which can affect the coordination geometry, the number of coordinated ligands, and the accessibility of the metal center to other molecules. rsc.orgnih.gov

Solubility: The nature of the ester group and other substituents can be modified to control the solubility of both the free ligand and its metal complexes in various solvents.

Synthesis and Characterization of Metal Complexes with Ethyl 3-isopropylpicolinate and Analogues

The synthesis of metal complexes with picolinate esters is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. mdpi.comnih.govnih.govmdpi.com The choice of solvent is crucial to ensure the solubility of both the ligand and the metal precursor. The resulting complexes can be isolated as crystalline solids and characterized by a variety of analytical techniques, including elemental analysis, infrared (IR) spectroscopy, UV-Visible (UV-Vis) spectroscopy, and single-crystal X-ray diffraction. nih.govrsc.org

Picolinate ligands and their derivatives form stable complexes with a wide array of transition metal ions. The properties of these complexes are highly dependent on the nature of the metal ion, including its size, charge, and d-electron configuration. mdpi.com

Vanadium: Vanadium complexes with picolinate-type ligands have been investigated for their potential biological activities. nih.gov

Iron: Iron can exist in multiple oxidation states, and its complexes with picolinate ligands are relevant in various chemical and biological processes. nih.gov

Copper: Copper(II) complexes with picolinate ligands are well-studied. The Jahn-Teller effect often leads to distorted geometries in these complexes. acs.org Picolinate donors are considered a good match for copper(II) in terms of chemical hardness and can facilitate rapid complexation kinetics. acs.org

Manganese: Manganese complexes with picolinate-based ligands are of interest for their magnetic properties and potential applications as MRI contrast agents. rsc.org The coordination environment around the Mn²⁺ ion in these complexes can vary, often resulting in high-spin complexes. rsc.org

While specific studies on ethyl 3-isopropylpicolinate are not widely reported, the general principles of complexation with these transition metals are expected to be similar to those observed for other picolinate esters. The steric bulk of the isopropyl group may, however, lead to complexes with lower coordination numbers or more distorted geometries compared to less hindered analogues.

The coordination of picolinate esters to metal ions can result in a variety of coordination modes and geometries. The most common coordination mode is the bidentate chelation through the pyridyl nitrogen and a carbonyl oxygen of the ester group. researchgate.net However, other coordination modes are also possible, depending on the metal ion, the stoichiometry of the reaction, and the presence of other ligands.

A search of the Cambridge Structural Database (CSD) for complexes containing the picolinate unit reveals a vast number of coordination modes, with the vast majority (92%) involving an N,O-chelate ring. researchgate.net

The coordination geometry around the central metal ion is determined by its coordination number and the nature of the ligands. wikipedia.orglibretexts.org Common geometries for transition metal complexes include:

Octahedral: With a coordination number of six, this is one of the most prevalent geometries for transition metal complexes. wikipedia.orgpressbooks.pub

Tetrahedral and Square Planar: These geometries are common for complexes with a coordination number of four. libretexts.org

Distorted Geometries: Due to factors such as the Jahn-Teller effect in Cu(II) complexes or steric constraints imposed by bulky ligands, distorted geometries like distorted octahedral or square pyramidal are frequently observed. acs.org

For complexes of ethyl 3-isopropylpicolinate, the steric hindrance from the isopropyl group might favor lower coordination numbers or lead to significant distortions from ideal geometries. For instance, in a hypothetical octahedral complex, the isopropyl groups of multiple ligands would likely arrange themselves to minimize steric clashes.

Spectroscopic Probes of Metal–Ligand Interactions (e.g., EPR, UV-Vis, NMR of Paramagnetic Complexes)

A suite of spectroscopic techniques is employed to probe the electronic structure and bonding in metal complexes of picolinate esters. researchgate.net

UV-Visible Spectroscopy: This technique provides information about the electronic transitions within the complex. Ligand-to-metal charge transfer (LMCT) and metal-to-ligand charge transfer (MLCT) bands, as well as d-d transitions for transition metal complexes, can be observed. The positions and intensities of these bands are sensitive to the coordination environment of the metal ion. researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is a powerful tool for studying complexes with unpaired electrons (paramagnetic complexes). nih.govnih.gov It provides detailed information about the electronic structure of the metal center, its oxidation state, and the nature of the metal-ligand bonding. nih.gov For example, the EPR spectra of Cu(II) complexes can reveal details about the geometry of the copper center and the covalency of the copper-ligand bonds. nih.gov

NMR of Paramagnetic Complexes: While NMR spectroscopy is most commonly used for diamagnetic compounds, it can also be applied to paramagnetic complexes. vu.lt The unpaired electrons cause large shifts in the NMR signals (hyperfine shifts) and significant line broadening. vu.lt The analysis of these paramagnetic NMR spectra can provide valuable insights into the structure and bonding in the vicinity of the paramagnetic metal center. vu.lttaylorfrancis.com

These spectroscopic methods would be invaluable in characterizing the metal complexes of ethyl 3-isopropylpicolinate, allowing for a detailed understanding of the metal-ligand interactions.

Thermodynamic Stability and Kinetic Lability of Coordination Complexes in Solution

The thermodynamic stability of a metal complex refers to the extent to which the complex will form under equilibrium conditions. nih.gov It is quantified by the stability constant (K) or its logarithm (log K). iaea.org The chelate effect of picolinate esters leads to the formation of thermodynamically stable complexes. iaea.org For instance, the stability of Eu(III) picolinate complexes is significantly higher than that of its isomers, nicotinates and isonicotinates, due to the formation of a chelate ring. iaea.org

The kinetic lability of a complex, on the other hand, refers to the rate at which its ligands can be exchanged with other ligands in solution. libretexts.orglibretexts.org A complex can be thermodynamically stable but kinetically labile, or thermodynamically unstable but kinetically inert. libretexts.orglibretexts.org The kinetic lability is influenced by factors such as the charge and size of the metal ion, and its d-electron configuration. libretexts.org It is possible to design coordination complexes that are both thermodynamically stable and kinetically labile, which can be advantageous in applications such as self-healing polymers. nih.gov

The stability and lability of metal complexes of ethyl 3-isopropylpicolinate would be influenced by both the inherent properties of the picolinate chelating group and the steric and electronic effects of the isopropyl and ethyl substituents.

Influence of Steric and Electronic Substituent Effects on Coordination Behavior

Substituents on the picolinate ligand framework can exert profound steric and electronic effects on the coordination behavior of the ligand and the properties of the resulting metal complexes. rsc.orgnih.govnih.govuu.nlresearchgate.net

Steric Effects: The size and position of substituents can introduce steric hindrance around the metal center. nih.govnih.gov This can influence the coordination number, favor specific coordination geometries, and in some cases, prevent the formation of certain complexes. nih.gov The isopropyl group at the 3-position of ethyl 3-isopropylpicolinate is expected to have a significant steric impact, potentially leading to complexes with lower coordination numbers or distorted geometries compared to complexes of unsubstituted picolinate esters.

The interplay of these steric and electronic effects allows for the fine-tuning of the properties of metal complexes for specific applications. A systematic study of a series of substituted picolinate esters, including ethyl 3-isopropylpicolinate, would provide valuable insights into how these effects can be harnessed to control the coordination chemistry of these versatile ligands.

Reaction Mechanisms and Kinetics of Ethyl 3 Isopropylpicolinate

Hydrolysis Mechanisms and Kinetics in Aqueous Systems

The hydrolysis of an ester involves its cleavage into a carboxylic acid and an alcohol. For Ethyl 3-isopropylpicolinate, this reaction yields 3-isopropylpicolinic acid and ethanol (B145695). The process can be catalyzed by acids or bases, or proceed through neutral pathways.

Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis of esters is a reversible process, essentially the reverse of Fischer esterification. chemistrysteps.comlibretexts.org The reaction is typically performed by heating the ester in the presence of a large excess of water and a strong acid catalyst, such as hydrochloric acid or sulfuric acid. libretexts.orgchemguide.co.uklibretexts.org

The mechanism involves several key steps:

Protonation of the Carbonyl Oxygen : The reaction is initiated by the protonation of the carbonyl oxygen of the ester by a hydronium ion (H₃O⁺). libretexts.orgyoutube.comyoutube.com This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. youtube.comyoutube.com

Nucleophilic Attack by Water : A water molecule, acting as a nucleophile, attacks the activated carbonyl carbon. youtube.comyoutube.com This leads to the formation of a tetrahedral intermediate.

Proton Transfer : A proton is transferred from the oxonium ion part of the intermediate to the alkoxy oxygen. This converts the ethoxy group into a good leaving group (ethanol).

Elimination of the Leaving Group : The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of ethanol. youtube.com

Deprotonation : The resulting protonated carboxylic acid is deprotonated by a water molecule, regenerating the acid catalyst (H₃O⁺) and forming the final carboxylic acid product, 3-isopropylpicolinic acid. libretexts.org

Because the reaction is reversible, it reaches an equilibrium state. chemguide.co.uklibretexts.org To drive the reaction toward completion and maximize the yield of the hydrolysis products, a large excess of water is used. libretexts.orgchemguide.co.uk

| Step | Description |

| 1 | Protonation of the carbonyl oxygen by an acid catalyst (e.g., H₃O⁺). |

| 2 | Nucleophilic attack by a water molecule on the electrophilic carbonyl carbon. |

| 3 | Formation of a tetrahedral intermediate. |

| 4 | Proton transfer to the -OCH₂CH₃ group to form a better leaving group. |

| 5 | Elimination of ethanol (CH₃CH₂OH). |

| 6 | Deprotonation to form the carboxylic acid and regenerate the catalyst. |

Base-Catalyzed (Alkaline) Hydrolysis

Base-catalyzed hydrolysis, also known as saponification, is the most common method for hydrolyzing esters. chemguide.co.uk This process is effectively irreversible because the carboxylic acid product is deprotonated by the base to form a carboxylate salt, which is resistant to further nucleophilic attack. chemistrysteps.com The reaction involves heating the ester with a strong base, such as sodium hydroxide (B78521) (NaOH). chemguide.co.uk

The generally accepted mechanism for base-catalyzed hydrolysis of most esters is the bimolecular acyl-oxygen fission (BAC2) mechanism. epa.gov

Nucleophilic Attack : A hydroxide ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester. chemistrysteps.comyoutube.com

Formation of a Tetrahedral Intermediate : This attack results in the formation of a tetrahedral anionic intermediate. youtube.com

Elimination of the Leaving Group : The intermediate collapses, reforming the carbonyl double bond and expelling the ethoxide ion (⁻OCH₂CH₃) as the leaving group.

Acid-Base Reaction : The ethoxide ion is a strong base and deprotonates the newly formed 3-isopropylpicolinic acid in a rapid, irreversible acid-base reaction. This step forms ethanol and the sodium salt of 3-isopropylpicolinic acid. chemistrysteps.com The formation of the resonance-stabilized carboxylate anion drives the reaction to completion. chemistrysteps.com

To obtain the free carboxylic acid, the resulting carboxylate salt solution must be acidified in a subsequent step. chemguide.co.uk

| Step | Description |

| 1 | Nucleophilic attack by a hydroxide ion (OH⁻) on the carbonyl carbon. |

| 2 | Formation of a tetrahedral anionic intermediate. |

| 3 | Elimination of the ethoxide leaving group (⁻OCH₂CH₃). |

| 4 | Irreversible deprotonation of the resulting carboxylic acid by the ethoxide ion to form a carboxylate salt and ethanol. |

Neutral Hydrolysis Pathways

While significantly slower than acid- or base-catalyzed pathways, esters can undergo hydrolysis in neutral aqueous solutions. chemguide.co.uk This uncatalyzed reaction with water is generally very slow. chemguide.co.uk However, certain factors can facilitate neutral hydrolysis. For picolinate (B1231196) esters, the nitrogen atom in the pyridine (B92270) ring can play a role. Studies on related compounds like p-nitrophenyl picolinate (PNPP) have shown that hydrolysis can be promoted at neutral pH, for instance, through the action of microorganisms or through intramolecular catalysis if a suitable functional group is present. researchgate.netacs.org In the absence of such catalysts, the neutral hydrolysis of Ethyl 3-isopropylpicolinate by water acting as the nucleophile is expected to be a slow process, involving the direct attack of a water molecule on the carbonyl carbon. The efficiency of this pathway is low due to water being a weak nucleophile. nih.gov

Nucleophilic Substitution Reactions at the Ester Carbonyl

The hydrolysis reactions discussed above are specific examples of a broader class of reactions known as nucleophilic acyl substitution. study.com In these reactions, a nucleophile attacks the carbonyl carbon of the ester, leading to the substitution of the alkoxy group (-OCH₂CH₃).

The general mechanism is an addition-elimination process:

Nucleophilic Addition : The nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate.

Elimination of the Leaving Group : The intermediate collapses, reforming the carbonyl double bond and expelling the ethoxide ion as the leaving group.

A wide variety of nucleophiles can be used, leading to different products. For example, reaction with ammonia or amines yields amides, while reaction with other alcohols (transesterification) yields a different ester. The reactivity of the nucleophile is a key factor; stronger nucleophiles react more readily. youtube.com For instance, anions like hydroxide or alkoxides are more powerful nucleophiles than their neutral counterparts, water and alcohols. youtube.com

Chelation-Assisted Reaction Mechanisms (e.g., role as a leaving group in glycosylation)

The picolinate group, due to the presence of the pyridine nitrogen, can act as a chelating ligand. This property has been exploited in synthetic chemistry, particularly in glycosylation reactions where the picolinate ester functions as a chelation-assisted leaving group.

In a notable application, glycosyl picolinates have been used as donors in C-glycosylation reactions. nih.gov The picolinate group's nitrogen and carbonyl oxygen can chelate to a metal ion, activating the molecule for nucleophilic attack at the anomeric carbon.

Activation : A mild Lewis acid, such as copper(II) trifluoromethanesulfonate (Cu(OTf)₂), is used to activate the glycosyl picolinate donor. The copper ion coordinates to both the pyridine nitrogen and the ester's carbonyl oxygen.

Leaving Group Departure : This chelation facilitates the departure of the picolinate group, leading to the formation of an oxocarbenium ion intermediate.

Nucleophilic Attack : A nucleophile, such as allyltrimethylsilane or a silyl enol ether, then attacks the oxocarbenium ion to form the C-glycoside product.

This chelation-assisted strategy allows the glycosylation to proceed under mild, neutral conditions, avoiding the harsh Lewis acids often required for other leaving groups. nih.gov The effectiveness of this method is demonstrated by the high yields (up to 95%) and excellent stereoselectivities achieved in these reactions. nih.gov

Catalytic Applications and Transformations Involving Ethyl 3-isopropylpicolinate

Beyond its role as a substrate or a leaving group, the picolinate structure is relevant in catalysis. The hydrolysis of picolinate esters can be significantly accelerated by the presence of divalent metal ions like Cu²⁺ or Zn²⁺. These metal ions can coordinate to the pyridine nitrogen and the carbonyl oxygen, similar to the chelation-assisted mechanism described above. This coordination polarizes the carbonyl group, making it more susceptible to nucleophilic attack by water or hydroxide ions, thereby catalyzing the hydrolysis reaction. acs.org

While specific catalytic applications involving Ethyl 3-isopropylpicolinate itself as a catalyst or ligand are not extensively documented in the provided context, its structural motif is common in ligands used for various transition-metal-catalyzed transformations. The pyridine-carboxylate structure is a well-established bidentate chelating system in coordination chemistry, suggesting potential applications for Ethyl 3-isopropylpicolinate or its derivatives in designing new catalysts.

Structure Reactivity Relationships of Ethyl 3 Isopropylpicolinate and Its Analogues

Correlation of Steric and Electronic Parameters with Reactivity Profiles

The reactivity of an ester is primarily determined by the electrophilicity of the carbonyl carbon and the stability of the transition state during a reaction. These, in turn, are influenced by the steric and electronic effects of the substituents on both the acyl and alkoxy portions of the molecule.

Steric Effects: Steric hindrance plays a crucial role in determining the rate of reactions involving nucleophilic attack at the carbonyl group. A bulky substituent near the reaction center can impede the approach of a nucleophile, thereby slowing down the reaction. In ethyl 3-isopropylpicolinate, the isopropyl group at the 3-position is sterically more demanding than a methyl or ethyl group. This steric bulk can shield the carbonyl carbon, making it less accessible to nucleophiles and thus decreasing the reaction rate compared to less hindered analogues. The effect of steric hindrance on the hydrolysis of esters has been well-documented, with increased steric bulk generally leading to a decrease in the rate of hydrolysis nih.govmdpi.com.

Influence of Alkyl Group Variation (e.g., methyl, ethyl, isopropyl, propyl) on Reactivity

Varying the alkyl substituent on the pyridine (B92270) ring of a picolinate (B1231196) ester allows for a systematic investigation of the impact of steric and electronic effects on reactivity. A comparison of the reactivity of 3-methyl, 3-ethyl, 3-propyl, and 3-isopropylpicolinates would reveal clear trends.

Steric Influence of Alkyl Groups: The primary differentiator between these alkyl groups in the context of reactivity at the adjacent ester group is their steric demand. The size of the alkyl group increases in the order: methyl < ethyl < propyl < isopropyl. This increase in steric bulk would be expected to progressively decrease the rate of reactions such as alkaline hydrolysis, where a nucleophile attacks the carbonyl carbon. The branched structure of the isopropyl group makes it significantly more sterically hindering than the straight-chain propyl group.

Expected Order of Reactivity (fastest to slowest): Ethyl 3-methylpicolinate > Ethyl 3-ethylpicolinate > Ethyl 3-propylpicolinate > Ethyl 3-isopropylpicolinate

This trend is based on the increasing steric hindrance around the reaction center. A hypothetical data table illustrating this expected trend is presented below.

Hypothetical Relative Reaction Rates for the Hydrolysis of Ethyl 3-Alkylpicolinates

| Alkyl Group at 3-Position | Relative Steric Hindrance | Expected Relative Rate of Hydrolysis |

|---|---|---|

| Methyl | Low | 1.00 |

| Ethyl | Moderate | 0.85 |

| Propyl | High | 0.70 |

| Isopropyl | Very High | 0.45 |

Note: The values in this table are hypothetical and for illustrative purposes to demonstrate the expected trend based on steric effects.

Positional Isomer Effects on Reaction Kinetics and Thermodynamics

The position of the substituents on the pyridine ring has a profound effect on the molecule's electronic properties, stability, and reactivity. For an isopropyl-substituted ethyl picolinate, the location of the isopropyl group (e.g., at the 3-, 4-, 5-, or 6-position) will alter both the steric environment around the ester and the electronic communication with the carbonyl group.

Thermodynamic Stability: The thermodynamic properties of the three positional isomers of methyl pyridine carboxylate (picolinate, nicotinate, and isonicotinate) have been experimentally determined. These values provide insight into the relative stabilities of the isomers, which can influence their reactivity. The standard molar enthalpies of formation in the gaseous state (ΔfHm°(g)) are a key indicator of stability.

Thermodynamic Properties of Methyl Pyridine Carboxylate Isomers at 298.15 K

| Compound | Position of Ester Group | Standard Molar Enthalpy of Formation (gas), ΔfHm°(g) (kJ·mol-1) |

|---|---|---|

| Methyl picolinate | 2 | -266.3 ± 2.0 |

| Methyl nicotinate | 3 | -269.9 ± 1.7 |

| Methyl isonicotinate | 4 | -265.1 ± 1.8 |

Data sourced from a study on the thermodynamic properties of pyridine carboxylic acid methyl ester isomers.

From this data, methyl nicotinate (ester at the 3-position) is the most thermodynamically stable isomer in the gaseous phase.

Kinetic Effects: The position of an alkyl substituent relative to the ester group will significantly impact reaction kinetics.

Ortho-substitution (e.g., 3- or 6-position): An isopropyl group at the 3- or 6-position would exert a significant steric effect, hindering the approach of a nucleophile to the ester group at the 2-position (picolinate).

Meta-substitution (e.g., 4- or 5-position): An isopropyl group at the 4- or 5-position would have a less pronounced steric effect on the ester at the 2-position. Its influence would be primarily electronic, transmitted through the pyridine ring.

Para-substitution (no direct para-position to the 2-position): The electronic effect of a substituent at the 4-position would be most strongly felt at the 2- and 6-positions due to resonance effects within the pyridine ring.

Therefore, one would expect the rate of hydrolysis of ethyl isopropylpicolinate isomers to be highly dependent on the position of the isopropyl group, with ortho-substituted isomers reacting slower than meta-substituted isomers due to steric hindrance.

Development of Quantitative Structure-Reactivity Models

Quantitative Structure-Reactivity Relationship (QSRR) models are mathematical models that aim to predict the reactivity of chemical compounds based on their molecular descriptors. These descriptors can be categorized into steric, electronic, and lipophilic parameters. For a series of substituted picolinates, a QSRR model could be developed to predict a specific reaction rate, such as the rate constant for alkaline hydrolysis.

Key Descriptors for a QSRR Model of Picolinate Reactivity:

Electronic Descriptors:

Hammett constants (σ): These quantify the electron-donating or electron-withdrawing ability of substituents on the pyridine ring.

Calculated parameters: Quantum chemical calculations can provide descriptors such as the charge on the carbonyl carbon, the energy of the Lowest Unoccupied Molecular Orbital (LUMO), and dipole moments.

Steric Descriptors:

Taft steric parameters (Es): An empirical measure of the steric bulk of a substituent.

Sterimol parameters (L, B1, B5): These describe the length and width of a substituent in different dimensions.

Molar refractivity (MR): Related to the volume of the substituent.

Lipophilic Descriptors:

Log P (octanol-water partition coefficient): This describes the hydrophobicity of the molecule, which can be important in reactions occurring in multiphase systems or in biological environments.

A typical QSRR equation might take the following linear form:

log(k) = c1σ + c2Es + c3logP + constant

where 'k' is the rate constant and c1, c2, and c3 are coefficients determined by multiple linear regression analysis of experimental data.

While a specific QSRR model for ethyl 3-isopropylpicolinate and its analogues is not available in the provided search results, the development of such models is a standard approach in physical organic chemistry to understand and predict reactivity trends within a series of related compounds. The successful development of such a model would require a dataset of experimentally determined reaction rates for a diverse set of substituted picolinates.

Mechanistic Investigations of Biological Interactions of Picolinate Esters in Vitro

Ligand-Biomolecule Binding Studies and Interaction Mechanisms (e.g., with specific proteins like AFB5)

Picolinate (B1231196) compounds are recognized for their activity as synthetic auxins, a class of herbicides that mimic the plant hormone auxin. nih.govnih.gov The primary targets for these synthetic auxins within the plant are the F-box proteins of the TIR1/AFB family, which are components of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. nih.gov Specifically, the auxin-signaling F-box protein 5 (AFB5) has been identified as a key receptor for picolinate auxins. nih.govnih.govnih.govacs.org

Studies have demonstrated that picolinate auxins, such as picloram, selectively bind to the AFB5 co-receptor complex. nih.govacs.org This binding event promotes the interaction between the SCFAFB5 complex and Aux/IAA transcriptional repressor proteins. nih.govnih.gov The subsequent ubiquitination and degradation of these repressors lead to the activation of auxin-responsive genes, resulting in uncontrolled growth and ultimately, plant death. nih.gov

Mutations in the AFB5 gene have been shown to confer resistance to picolinate auxins like picloram, while having minimal effect on the response to other classes of synthetic auxins, such as 2,4-D. nih.govnih.gov This highlights the specificity of the interaction between picolinate compounds and the AFB5 receptor. nih.gov The binding affinity of various picolinate derivatives to AFB5 has been a subject of study, with research indicating that substitutions on the picolinate ring can significantly influence this interaction. nih.govnih.gov For instance, certain 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds have been shown to dock more intensively with AFB5 than picloram. nih.govnih.gov

The selective interaction with AFB5 suggests that picolinate herbicides may mimic an as-yet-unidentified endogenous auxin-like hormone. mdpi.com This specificity provides a basis for the development of selective herbicides. nih.gov

Enzyme Inhibition or Activation Mechanisms (in vitro)

Picolinic acid and its derivatives have been investigated for their potential to inhibit various enzymes. For example, a series of substituted picolinic acids demonstrated low micromolar inhibition of the botulinum neurotoxin A light chain at the β-exosite. nih.gov Structure-activity relationship (SAR) studies revealed that the picolinic acid "warhead" is crucial for this inhibitory activity. nih.gov Conversion of the carboxylic acid to an ester in one instance led to reduced inhibition, underscoring the importance of the free carboxyl group for interacting with the enzyme's active site. nih.gov

In another context, ethyl picolinate has been noted to inhibit the sporulation process in microorganisms, which is thought to occur through its intracellular hydrolysis to picolinic acid. scialert.net

The inhibitory potential of picolinate derivatives is not limited to neurotoxins. For instance, chromium picolinate compositions have been studied in relation to the enzyme cyclooxygenase, which is involved in prostaglandin synthesis. google.com While the direct inhibitory mechanism of ethyl 3-isopropylpicolinate on specific enzymes is not documented, the established activity of related picolinates suggests that this compound could also exhibit enzyme inhibitory properties, likely dependent on the specific enzyme target and the steric and electronic effects of the ethyl ester and isopropyl substituents.

Elucidation of Molecular Recognition Events and Binding Sites (e.g., via molecular docking studies)

Molecular docking has been a valuable tool for predicting the binding modes and interactions of picolinate derivatives with their protein targets. nih.govnih.govresearchgate.net These computational studies have been particularly insightful in understanding the interaction with the AFB5 auxin receptor. nih.govnih.gov

Docking analyses of novel 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds with AFB5 revealed that these compounds can exhibit a higher affinity for the receptor than the known herbicide picloram. nih.govnih.gov For example, one compound, V-7, was found to have a lower binding energy with AFB5 (-8.59 kJ mol−1) compared to picloram, indicating a more favorable interaction. nih.gov These studies illustrate the specific molecular interactions, such as hydrogen bonding and hydrophobic interactions, that govern the binding of picolinate ligands to the active site of AFB5. nih.gov

The insights gained from molecular docking can guide the rational design of new picolinate derivatives with enhanced biological activity. nih.govnih.govresearchgate.net By understanding the key residues and interactions within the binding pocket, modifications to the picolinate structure can be proposed to improve binding affinity and specificity. nih.gov

| Compound | Binding Energy (kJ mol−1) | Reference |

|---|---|---|

| Picloram | Not explicitly stated in provided text, but used as a comparator | nih.gov |

| Compound V-7 (a 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid) | -8.59 | nih.gov |

Structure-Activity Relationships in In Vitro Biological Systems

The relationship between the chemical structure of picolinate derivatives and their biological activity has been explored in several studies, providing valuable insights for the design of new compounds with desired properties. nih.govnih.govnih.govnih.gov

For picolinamide antibacterials targeting Clostridioides difficile, modifications to the picolinamide structure were found to significantly impact both potency and selectivity. nih.gov For instance, 2,4-substitution on the picolinamide ring imparted high selectivity for C. difficile over other bacteria like MRSA. nih.gov The introduction of a carboxylate, either as a salt or an ester, was shown to improve water solubility while maintaining potent activity against C. difficile. nih.gov

In the context of herbicidal activity, SAR studies of 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds revealed that the nature and position of substituents on the aryl ring significantly influence their inhibitory activity against the root growth of Arabidopsis thaliana. nih.govnih.gov A three-dimensional quantitative structure-activity relationship (3D-QSAR) model was constructed to guide further synthetic strategies for developing more potent herbicides. nih.govnih.gov

For the inhibition of botulinum neurotoxin A light chain by picolinic acids, SAR investigations indicated that the core picolinic acid structure was optimal. nih.gov While substitutions at the 3- and 4-positions with chloro, methyl, or trifluoromethyl groups led to a two-fold increase in inhibition, bulkier groups at these positions resulted in a drastic reduction in potency. nih.gov Furthermore, the conversion of the carboxylic acid to an ester led to reduced inhibition, highlighting the importance of this functional group for activity. nih.gov

These examples demonstrate that the biological activity of picolinate esters is highly dependent on the nature and position of substituents on the picolinic acid ring, as well as the functional groups present.

| Compound Class | Structural Modification | Effect on Biological Activity | Target | Reference |

|---|---|---|---|---|

| Picolinamide Antibacterials | 2,4-substitution on the picolinamide ring | Increased selectivity for C. difficile | Clostridioides difficile | nih.gov |

| Picolinamide Antibacterials | Introduction of a carboxylate or ester | Improved water solubility with maintained activity | Clostridioides difficile | nih.gov |

| Herbicidal Picolinic Acids | Substitution on the 6-position aryl ring | Significant influence on herbicidal activity | Arabidopsis thaliana root growth | nih.govnih.gov |

| Picolinic Acid Inhibitors | Conversion of carboxylic acid to an ester | Reduced inhibitory potency | Botulinum neurotoxin A light chain | nih.gov |

| Picolinic Acid Inhibitors | 3- and 4-position substitution with small electron-withdrawing/donating groups | Increased inhibitory potency | Botulinum neurotoxin A light chain | nih.gov |

| Picolinic Acid Inhibitors | 3- and 4-position substitution with bulky groups | Drastic reduction in inhibitory potency | Botulinum neurotoxin A light chain | nih.gov |

Biophysical Characterization of Biomolecule-Picolinate Ester Interactions

The biophysical characterization of interactions between biomolecules and small ligands like picolinate esters is crucial for a comprehensive understanding of their mechanism of action. Techniques such as isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), and nuclear magnetic resonance (NMR) spectroscopy can provide quantitative data on binding affinity, kinetics, and thermodynamics.

The photophysical properties of metal complexes containing picolinate ligands have also been investigated. nih.govrsc.org These studies, while not directly measuring binding to a biological target, provide insights into the electronic properties of the picolinate moiety, which can influence its interactions with biomolecules. nih.govrsc.org

A complete biophysical profile for Ethyl 3-isopropylpicolinate would require dedicated experimental work to determine its binding constants (Kd), association (kon) and dissociation (koff) rates, and the thermodynamic parameters (ΔH, ΔS, and ΔG) of its interaction with relevant biological targets.

Advanced Analytical Methodologies for Ethyl 3 Isopropylpicolinate Research

Chromatographic Separation Techniques for Picolinate (B1231196) Esters

Chromatography remains the cornerstone for the separation of individual components from complex matrices. For picolinate esters like Ethyl 3-isopropylpicolinate, both high-performance liquid chromatography and gas chromatography offer robust separation capabilities, contingent on the specific analytical requirements and the physicochemical properties of the analyte.

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes (UV-Vis, DAD)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation of non-volatile or thermally labile compounds. Picolinate esters, including Ethyl 3-isopropylpicolinate, are well-suited for reversed-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase. The pyridine (B92270) ring in the picolinate structure contains a chromophore that strongly absorbs ultraviolet (UV) light, making UV-Visible (UV-Vis) and Diode-Array Detectors (DAD) highly effective for detection and quantification. nih.govtaylorandfrancis.commdpi.com

A DAD offers a significant advantage over a standard UV-Vis detector by acquiring the entire UV-Vis spectrum for each point in the chromatogram. nih.gov This capability is invaluable for assessing peak purity and for identifying compounds by comparing their UV spectra with those in a spectral library, which is particularly useful for differentiating isomeric compounds. nih.gov For Ethyl 3-isopropylpicolinate, the maximum absorption wavelength (λmax) is expected to be in the UV region, similar to other picolinate derivatives. For instance, a validated HPLC method for chromium picolinate utilized a UV detector set at 264 nm. nih.gov